2-Amino-benzothiazole-6-carbonyl chloride hydrochloride
Overview
Description
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
2-aminobenzothiazole, a closely related compound, has been reported to have local anaesthetic action and numerous applications in human and veterinary medicine .
Mode of Action
2-aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . It interacts with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Biochemical Pathways
2-aminobenzothiazole has been used to construct a poly (vinyl chloride)-based membrane electrode for determination of ce 3+ ions . It also bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .
Result of Action
2-aminobenzothiazole has been reported to have local anaesthetic action .
Biochemical Analysis
Biochemical Properties
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride, as a derivative of 2-aminobenzothiazole, plays a significant role in biochemical reactions. The 2-aminobenzothiazole scaffold is versatile and synthetically accessible, making it fascinating for multiple applications in both synthetic organic chemistry and biological fields due to its potent pharmacological activities
Cellular Effects
Derivatives of 2-aminobenzothiazole have been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . These effects suggest that this compound may also influence cell function, but specific impacts on cell signaling pathways, gene expression, and cellular metabolism need further exploration.
Molecular Mechanism
It is known that 2-aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . This suggests that this compound may also interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. Detailed studies are needed to confirm these possibilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-benzothiazole-6-carbonyl chloride hydrochloride typically involves the following steps:
Condensation Reaction: The starting material, 2-aminobenzenethiol, undergoes a condensation reaction with an appropriate aldehyde or ketone to form the benzothiazole ring.
Chlorination: The resulting benzothiazole derivative is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the carbonyl chloride group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures, which are valuable in medicinal chemistry.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Cyclization: Catalysts like Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Fused Heterocycles: Resulting from cyclization reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer, anti-bacterial, and anti-inflammatory agents.
Biological Research: The compound is employed in the development of enzyme inhibitors and fluorescent probes for imaging studies.
Material Science: It is used in the synthesis of electroluminescent materials and polymers with unique optical properties.
Agriculture: The compound is utilized in the development of plant growth regulators and pesticides.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chlorobenzothiazole
- 6-Amino-2-cyanobenzothiazole
- 2-Cyano-6-aminobenzothiazole
Uniqueness
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride is unique due to its highly reactive carbonyl chloride group, which allows for versatile chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities.
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbonyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS.ClH/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5;/h1-3H,(H2,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBAQBVUPYEOTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)SC(=N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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